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molecular formula C14H20N2O2 B8300574 2-Dimethylamino-6-vinyl-isonicotinic acid tert-butyl ester

2-Dimethylamino-6-vinyl-isonicotinic acid tert-butyl ester

Cat. No. B8300574
M. Wt: 248.32 g/mol
InChI Key: LUQTUFMMGMFTQO-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

To a solution of 2-dimethylamino-6-vinyl-isonicotinic acid tert-butyl ester (877 mg, 3.53 mmol) in methanol (15 mL), Pd/C (150 mg, 10% Pd) is added and the mixture is stirred under 2 atm of H2 at rt for 3 h. The catalyst is filtered off and the filtrate is evaporated to give crude 2-dimethylamino-6-ethyl-isonicotinic acid tert-butyl ester; LC-MS: tR=0.76 min, [M+1]+=251.10. This material is dissolved in 6 N aq. HCl (60 mL) and the mixture is stirred at 80° C. for 72 h before the solvent is evaporated. The crude product is purified by MPLC on RP-C18-silica gel to give 2-dimethylamino-6-ethyl-isonicotinic acid (332 mg) as an orange oil, LC-MS: tR=0.51 min, [M+1]+=195.10.
Quantity
877 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:18])[C:7]1[CH:12]=[C:11]([CH:13]=[CH2:14])[N:10]=[C:9]([N:15]([CH3:17])[CH3:16])[CH:8]=1)([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[C:1]([O:5][C:6](=[O:18])[C:7]1[CH:12]=[C:11]([CH2:13][CH3:14])[N:10]=[C:9]([N:15]([CH3:16])[CH3:17])[CH:8]=1)([CH3:3])([CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
877 mg
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC(=NC(=C1)C=C)N(C)C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred under 2 atm of H2 at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC(=NC(=C1)CC)N(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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